![molecular formula C15H11N5O B5108835 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPTP, is a heterocyclic compound with a unique chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in drug development, particularly in the treatment of neurological disorders such as Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of dopamine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting the activity of MAO enzymes, this compound increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of MAO enzymes. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the degeneration of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a toxic compound that can cause significant damage to the nervous system if not handled properly. Additionally, the use of this compound in animal studies can be controversial due to its potential to cause harm.
Orientations Futures
There are several future directions for research on 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of focus is the development of new drugs based on the chemical structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research into the potential use of this compound as a tool for studying the nervous system and the mechanisms of neurodegenerative diseases. Finally, researchers are working on developing safer methods for handling and administering this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 4-methylphenylhydrazine with 5-amino-1H-pyrido[3,4-b]pyrazin-2(3H)-one in the presence of a suitable catalyst. This reaction leads to the formation of this compound. The purity of the compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied for its potential applications in drug development. It has been found to have neuroprotective properties, making it a promising candidate for the treatment of Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease, Huntington's disease, and multiple sclerosis. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which further expands its potential applications in drug development.
Propriétés
IUPAC Name |
11-(4-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-2-4-11(5-3-10)19-7-6-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFFQUWSAVVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
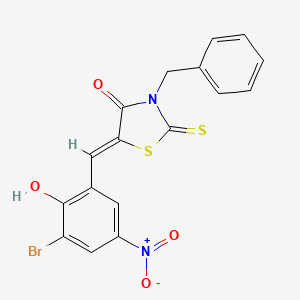
methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
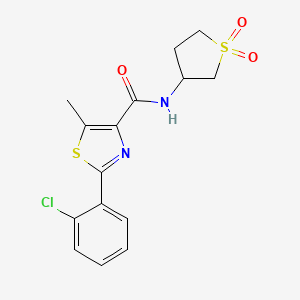
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
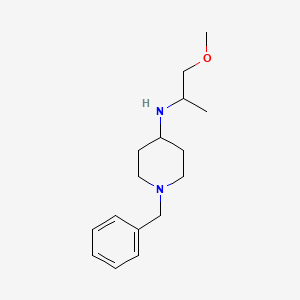
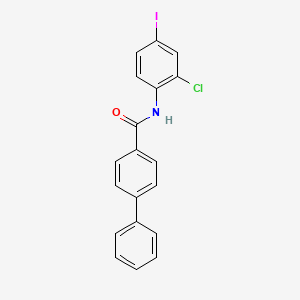
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
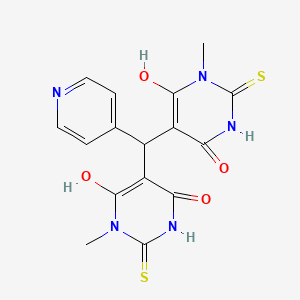
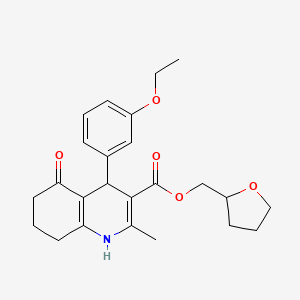
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)
